molecular formula C12H16O3 B6597141 methyl 3-(benzyloxy)-2-methylpropanoate CAS No. 59965-24-1

methyl 3-(benzyloxy)-2-methylpropanoate

Cat. No.: B6597141
CAS No.: 59965-24-1
M. Wt: 208.25 g/mol
InChI Key: HJSABQZRAXEJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)-2-methylpropanoate (CAS: 59965-24-1) is an ester derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.257 g/mol . Its structure features a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methyl group at the 2-position of the propanoate backbone (Figure 1). This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and protective group strategies due to its stability and reactivity .

Properties

IUPAC Name

methyl 2-methyl-3-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSABQZRAXEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262896
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59965-24-1
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59965-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzyloxy)-2-methylpropanoate typically involves the esterification of 3-(benzyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(benzyloxy)-2-methylpropanoic acid+methanolacid catalystmethyl 3-(benzyloxy)-2-methylpropanoate+water\text{3-(benzyloxy)-2-methylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(benzyloxy)-2-methylpropanoic acid+methanolacid catalyst​methyl 3-(benzyloxy)-2-methylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Routes:
The synthesis of methyl 3-(benzyloxy)-2-methylpropanoate typically involves the reaction of benzyloxyamine with methyl 2-methylpropanoate. The reaction often utilizes a base such as sodium hydride to facilitate nucleophilic substitution, resulting in the formation of the ester compound.

Chemical Reactions:
The compound can undergo several types of reactions:

  • Oxidation: The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new amine derivatives.

Scientific Research Applications

2.1 Organic Chemistry:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

2.2 Biological Studies:
The compound is valuable in studying enzyme-substrate interactions due to its ester and amine functionalities. Researchers utilize it to investigate how specific molecular interactions occur within biological systems, aiding in drug development and biochemical research .

2.3 Industrial Applications:
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to act as a building block for more complex structures makes it a key component in various chemical manufacturing processes.

Case Study 1: Enzyme Interaction Studies

A study explored the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit certain enzymes, suggesting potential applications in drug design for metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Research focused on using this compound as a precursor for synthesizing novel pharmaceutical agents. By modifying its structure through oxidation and reduction reactions, researchers successfully created compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-2-methylpropanoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of benzaldehyde derivatives. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituents and properties:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-(benzyloxy)-2-methylpropanoate 59965-24-1 C₁₂H₁₆O₃ 3-benzyloxy, 2-methyl 208.257 Reference compound
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 6274-50-6 C₁₂H₁₆O₃ 2-methyl, 4-methoxyphenyl 208.25 Aromatic methoxy vs. benzyloxy; altered electronic effects
Methyl 3-(benzylamino)-2-methylpropanoate 4010-62-2 C₁₂H₁₇NO₂ 3-benzylamino (-NHCH₂C₆H₅) 207.27 Amino group introduces basicity; hydrogen bonding potential
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate N/A C₁₁H₁₃FO₂S 4-fluorophenylthio (-SC₆H₄F) 228.28 Thioether vs. ether; enhanced oxidation sensitivity
(S)-Methyl 3-(benzyloxy)-2-methylpropanoate 74924-27-9 C₁₂H₁₆O₃ Stereoisomer (S-configuration) 208.25 Chiral center impacts biological activity
Methyl 3-(4-aminophenyl)-2-methylpropanoate 144871-88-5 C₁₁H₁₅NO₂ 4-aminophenyl 193.24 Amino group increases polarity; metabolic stability concerns

Biological Activity

Methyl 3-(benzyloxy)-2-methylpropanoate is a compound of interest in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight218.24 g/mol

This compound features a benzyloxy group, which is often associated with enhanced biological activity due to its ability to modulate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one synthetic route includes the use of benzyl bromide and a suitable base in a nucleophilic substitution reaction, yielding the desired ester with high purity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In studies involving various bacterial strains, it demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against cancer cell lines. In vitro assays have shown that this compound exhibits cytotoxicity against several cancer types, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutic agents .

Case Studies

  • Cytotoxicity Against HeLa Cells : A study reported that this compound exhibited an IC50 value of approximately 15 μM against HeLa cells, indicating significant potential for further development as an anticancer drug .
  • Antibacterial Activity : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results support its use as a natural preservative in food and cosmetic formulations .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Cell Membrane Disruption : The benzyloxy group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation pathways, contributing to its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(benzyloxy)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(benzyloxy)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.